Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Overview
Description
Fura-FF AM, also known as Fura-2FF Acetoxymethyl Ester, is a cell-permeant fluorescent calcium indicator. It is a difluorinated derivative of the calcium indicator Fura-2. Fura-FF AM is widely used in scientific research to measure intracellular calcium concentrations due to its unique properties, such as low affinity for calcium and minimal sensitivity to magnesium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fura-FF AM is synthesized through a series of chemical reactions starting from Fura-2The final product, Fura-FF AM, is obtained through purification and crystallization .
Industrial Production Methods
In industrial settings, the production of Fura-FF AM involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Fura-FF AM undergoes several types of chemical reactions, including hydrolysis and esterification. Upon entering the cell, Fura-FF AM is hydrolyzed by intracellular esterases to release Fura-FF, which then binds to calcium ions .
Common Reagents and Conditions
The hydrolysis of Fura-FF AM typically occurs under physiological conditions within the cell. The reaction is catalyzed by intracellular esterases, which cleave the acetoxymethyl ester groups to release the active Fura-FF compound .
Major Products Formed
The major product formed from the hydrolysis of Fura-FF AM is Fura-FF, which is the active form of the compound that binds to calcium ions and exhibits fluorescence .
Scientific Research Applications
Fura-FF AM is extensively used in various fields of scientific research:
Chemistry: It is used as a fluorescent probe to study calcium ion dynamics in chemical reactions and processes
Biology: Fura-FF AM is employed in cell biology to measure intracellular calcium levels, which are crucial for various cellular functions such as signal transduction, muscle contraction, and neurotransmitter release
Medicine: In medical research, Fura-FF AM is used to investigate calcium-related diseases and disorders, including cardiac arrhythmias, neurodegenerative diseases, and muscle dystrophies
Industry: Fura-FF AM is utilized in the development of diagnostic assays and high-throughput screening methods for drug discovery
Mechanism of Action
Fura-FF AM exerts its effects by entering the cell and being hydrolyzed by intracellular esterases to release Fura-FF. The released Fura-FF binds to calcium ions, resulting in a shift in its fluorescence emission spectrum. This shift allows for the ratiometric measurement of intracellular calcium concentrations, providing valuable insights into cellular calcium dynamics .
Comparison with Similar Compounds
Similar Compounds
Fura-2: A high-affinity calcium indicator with similar spectroscopic properties but higher sensitivity to magnesium ions
Indo-1: Another ratiometric calcium indicator with different excitation and emission wavelengths, often used in flow cytometry
Fluo-3 and Fluo-4: Non-ratiometric calcium indicators with high sensitivity and fast response times
Uniqueness of Fura-FF AM
Fura-FF AM is unique due to its low affinity for calcium, making it suitable for studying compartments with high calcium concentrations. Additionally, its minimal sensitivity to magnesium ions reduces interference in calcium measurements, providing more accurate and reliable data .
Properties
IUPAC Name |
acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H43F2N3O24/c1-23(49)61-18-66-36(54)14-47(15-37(55)67-19-62-24(2)50)30-7-6-29(44)40(45)41(30)60-9-8-59-33-10-28-11-34(42-46-13-35(72-42)43(58)70-22-65-27(5)53)71-32(28)12-31(33)48(16-38(56)68-20-63-25(3)51)17-39(57)69-21-64-26(4)52/h6-7,10-13H,8-9,14-22H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUWXSBNYDMTRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C(=C(C=C1)F)F)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H43F2N3O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1023.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.